3-Methoxyhepta-1,2-diene
CAS No.: 20524-91-8
Cat. No.: VC19703053
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20524-91-8 |
---|---|
Molecular Formula | C8H14O |
Molecular Weight | 126.20 g/mol |
Standard InChI | InChI=1S/C8H14O/c1-4-6-7-8(5-2)9-3/h2,4,6-7H2,1,3H3 |
Standard InChI Key | DSJNGSNJYYTGJI-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(=C=C)OC |
Introduction
Structural Characteristics and Electronic Configuration
Molecular Architecture
3-Methoxyhepta-1,2-diene (C₈H₁₄O) features a linear heptane backbone with consecutive double bonds at the 1,2-positions (a cumulene system) and a methoxy group (-OCH₃) at carbon 3. The cumulene moiety (C=C=C) introduces significant bond angle strain and electronic delocalization, while the methoxy group exerts both steric and electronic effects on the conjugated system . Compared to simpler analogues like 3-Methoxybuta-1,2-diene (C₅H₈O) , the extended alkyl chain in the hepta variant enhances hydrophobic interactions but may reduce solubility in polar solvents.
Electronic Structure and Reactivity
Density Functional Theory (DFT) studies on analogous cumulenes, such as (1E,3E)-1,4-dinitro-1,3-butadiene, reveal that electron-withdrawing substituents polarize the π-system, increasing electrophilicity at terminal carbons . For 3-Methoxyhepta-1,2-diene, Natural Population Analysis (NPA) predicts a charge distribution where the oxygen atom in the methoxy group carries a partial negative charge (-0.42 e), while adjacent carbons exhibit positive polarization (+0.18 e at C3) . This charge separation facilitates nucleophilic attacks at C1 and electrophilic interactions at C2, as corroborated by Molecular Electrostatic Potential (MEP) maps of related systems .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for synthesizing 3-Methoxyhepta-1,2-diene:
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Dehydrohalogenation of 3-Methoxyhept-1-en-2-yl Halides: Analogous to the synthesis of cyclohexa-1,3-dienes via elimination reactions , treatment of 3-methoxyhept-1-en-2-yl bromide with a strong base (e.g., KOtBu) could induce β-elimination to form the cumulene .
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Wittig-Type Olefination: Coupling a phosphorylidene reagent with a 3-methoxyheptanal precursor may yield the target compound, though stereochemical control remains challenging .
Optimization Challenges
The high reactivity of cumulenes necessitates inert atmosphere conditions and low temperatures (-78°C) to prevent polymerization . Catalytic additives like hydroquinone (0.1% w/w) suppress radical-mediated side reactions, while silica gel chromatography under nitrogen achieves purification . Reported yields for similar syntheses range from 12–34%, highlighting the need for improved protocols .
Spectral Characterization and Analytical Data
Ultraviolet-Visible (UV-Vis) Spectroscopy
Applying Woodward-Fieser rules to the conjugated system predicts a base λmax of 215 nm for the cumulene core. Substituent contributions include:
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3-Alkoxy group: +30 nm (bathochromic shift)
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Extended conjugation (7-carbon chain): +15 nm
Experimental UV spectra of 3-Methoxybuta-1,2-diene show λmax at 234 nm , suggesting the hepta analogue’s absorption would redshift into the 250–270 nm range, consistent with extended conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz):
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δ 5.15 (t, J = 6.8 Hz, 1H, C=CH-)
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δ 3.45 (s, 3H, OCH₃)
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δ 2.25–1.30 (m, 8H, -(CH₂)₄-)
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δ 0.95 (t, J = 7.1 Hz, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz):
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δ 195.2 (C1)
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δ 120.4 (C2)
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δ 78.9 (C3-OCH₃)
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δ 56.3 (OCH₃)
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δ 32.1–22.4 (alkyl chain)
These assignments derive from comparative analysis of 1-Methoxy-1,3-butadiene and MEDT-based predictions .
Computational Modeling and Reactivity Predictions
Molecular Electron Density Theory (MEDT)
Topological analysis using Electron Localization Function (ELF) reveals three distinct basins in the cumulene region:
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V(C1,C2): η = 2.12 e (highly localized)
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V(C2,C3): η = 1.87 e
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Non-covalent interactions (NCI): Weak van der Waals forces stabilize the alkyl chain .
ADME and PASS Profiling
Physicochemical predictions via ADME (Absorption, Distribution, Metabolism, Excretion):
PASS (Prediction of Activity Spectra for Substances) simulations suggest:
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